molecular formula C10H24Cl2N2 B6264484 2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride CAS No. 1803608-43-6

2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride

Cat. No. B6264484
CAS RN: 1803608-43-6
M. Wt: 243.2
InChI Key:
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Description

“2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Molecular Structure Analysis

The molecular formula of “2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride” is C10H24Cl2N2 . The molecular weight is 243.22 . Unfortunately, the specific structural details are not available in the search results.


Physical And Chemical Properties Analysis

The compound is available in powder form . It should be stored at a temperature between 2-8°C . The compound has a molecular weight of 243.22 .

Mechanism of Action

The compound “2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride” is used as a semi-flexible linker in PROTAC development for targeted protein degradation . The rigidity incorporated into the linker region of bifunctional protein degraders can impact the 3D orientation of the degrader, affecting the formation of ternary complexes and the optimization of drug-like properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride involves the reaction of 4-(propan-2-yl)piperidine with ethylene oxide followed by reduction of the resulting intermediate with sodium borohydride. The amine product is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-(propan-2-yl)piperidine", "ethylene oxide", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "4-(propan-2-yl)piperidine is reacted with ethylene oxide in the presence of a catalyst such as potassium hydroxide to form 2-[4-(propan-2-yl)piperidin-1-yl]ethanol.", "The intermediate 2-[4-(propan-2-yl)piperidin-1-yl]ethanol is then reduced with sodium borohydride to form 2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine.", "The amine product is then reacted with hydrochloric acid to form the dihydrochloride salt, 2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride." ] }

CAS RN

1803608-43-6

Product Name

2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride

Molecular Formula

C10H24Cl2N2

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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